1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
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Overview
Description
1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one, also known as TFB-TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Scientific Research Applications
- Researchers have explored TFM-containing derivatives for their potential as novel drugs. These compounds may serve as leads for developing medications targeting various diseases and disorders .
- Scientists have synthesized 1,2,3-triazole hybrids incorporating TFM moieties and evaluated their antimicrobial efficacy. These compounds could be valuable in combating infectious diseases .
Medicinal Chemistry and Drug Development
Antimicrobial Activity
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Therefore, it’s possible that “1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one” could also interact with various cellular receptors.
Mode of Action
The interaction of the compound with its targets could lead to changes in cellular processes. For instance, it might inhibit or activate the function of the target, leading to downstream effects on cellular signaling pathways .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets enzymes involved in a particular metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would greatly influence its bioavailability. Factors such as its chemical structure, solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its interaction with its targets .
properties
IUPAC Name |
1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2OS/c1-2-12(20)19-7-6-18-13(19)21-9-10-4-3-5-11(8-10)14(15,16)17/h3-5,8H,2,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXXUMSNHGABLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328547 |
Source
|
Record name | 1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677111 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-[[3-(Trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
CAS RN |
851805-54-4 |
Source
|
Record name | 1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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